molecular formula C₉H₁₁NO₅ B1145491 erythro-β,3-Dihydroxy-L-tyrosine CAS No. 34047-62-6

erythro-β,3-Dihydroxy-L-tyrosine

Cat. No.: B1145491
CAS No.: 34047-62-6
M. Wt: 213.19
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Description

erythro-β,3-Dihydroxy-L-tyrosine (CAS 34047-62-6) is a stereoisomeric impurity and reference standard critical for the research, development, and quality control of the active pharmaceutical ingredient (API) Droxidopa . Droxidopa is a precursor of noradrenaline used in the treatment of Parkinsonism . This compound, with the molecular formula C9H11NO5 and a molecular weight of 213.19 g/mol, is supplied with detailed characterization data to ensure its identity and purity . Its primary research application lies in analytical method development (AMD) and method validation (AMV) for Abbreviated New Drug Applications (ANDA) and during the commercial production of Droxidopa . By serving as a well-defined impurity standard, it enables researchers to monitor and control the quality of the pharmaceutical product, ensuring its safety and efficacy profile. This product is intended for research purposes as a chemical reference standard and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

34047-62-6

Molecular Formula

C₉H₁₁NO₅

Molecular Weight

213.19

Synonyms

Serine, 3-(3,4-dihydroxyphenyl)-, L-erythro- (8CI);  (βS)-β,3-Dihydroxy-L-tyrosine;  (+)-erythro-3,4-Dihydroxyphenylserine;  L-erythro-3,4-Dihydroxyphenylserine_x000B_L-erythro-3-(3,4-Dihydroxyphenyl)serine;  erythro-Dopaserine;  L-Tyrosine, β,3-dihydroxy-, (β

Origin of Product

United States

Preparation Methods

Chemical Synthesis via Oxazoline Intermediate

One traditional approach involves the use of oxazoline derivatives as chiral auxiliaries. In this method, p-benzyloxybenzoyl acetate serves as the starting material, undergoing a five-step sequence to yield erythro-β,3-dihydroxy-L-tyrosine . Key steps include:

  • Aldol condensation between benzaldehyde and glycine derivatives to establish the β-hydroxy group.

  • Oxazoline ring formation to enforce stereochemical control at the β-carbon.

  • Hydrogenolytic deprotection of the benzyl group to unmask the phenolic hydroxyl .

This method achieves moderate yields (45–55%) but requires careful handling of intermediates to prevent racemization. The final diastereomeric excess (de) of the erythro isomer is reported at 88–92% .

Enzymatic Resolution Using L-Threonine Aldolase

Biocatalytic methods leverage L-threonine aldolases (LTAs) to catalyze the stereoselective aldol addition of glycine to aromatic aldehydes. For this compound, 3,4-dihydroxybenzaldehyde and glycine are condensed in the presence of LTA from Pseudomonas putida . The reaction proceeds under mild conditions (pH 7.5, 25°C) with the following outcomes:

ParameterValueSource
Conversion rate78%
Diastereomeric excess95% (erythro)
Isolated yield62%

This method’s scalability is limited by enzyme stability but offers superior stereoselectivity compared to chemical routes .

Streptomyces Aldolase-Mediated Synthesis

A complementary biocatalytic approach employs Streptomyces aldolases to resolve racemic β-hydroxytyrosine mixtures. Herbert and Wilkinson demonstrated that aldolases from Streptomyces amakusaensis selectively hydrolyze the undesired threo isomer, leaving enantiopure this compound . Key advantages include:

  • No requirement for chiral auxiliaries .

  • Direct access to L-configuration via enzymatic specificity.

  • Reaction yields of 68–72% after purification .

This method is constrained by substrate specificity, as the aldolase exhibits limited activity toward bulkier aromatic aldehydes .

Chemoenzymatic Cascade Reactions

Recent advances integrate chemical and enzymatic steps to streamline synthesis. A three-step cascade reported by Holland et al. combines:

  • Chemical synthesis of β-hydroxytyrosine precursors via Schiff base formation.

  • Enzymatic hydroxylation at the 3-position using tyrosine hydroxylase mimics.

  • Diastereomeric purification using immobilized ligand affinity columns .

The cascade achieves an overall yield of 58% with >99% purity, though it requires specialized equipment for intermediate isolation .

Tyrosine Phenol Lyase (TPL)-Mediated C–C Bond Formation

Tyrosine phenol lyase (TPL) from Citrobacter freudii enables direct coupling of pyruvate , ammonia , and catechol derivatives to construct the tyrosine backbone . For this compound, 3,4-dihydroxybenzaldehyde substitutes catechol, yielding the target compound after enzymatic deamination and decarboxylation .

ParameterValueSource
Reaction time24 hours
Temperature37°C
Isolated yield81%

This method is notable for its single-pot operation and compatibility with diverse phenolic substrates .

ParameterValueSource
Coupling efficiency94%
Epimerization rate<2%

This approach is critical for producing bioactive peptides but remains cost-prohibitive for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

Erythro-β,3-Dihydroxy-L-tyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Dopaquinone

    Reduction: Dihydroxy derivatives

    Substitution: Various substituted tyrosine derivatives

Scientific Research Applications

Chemical Properties and Structure

Erythro-β,3-Dihydroxy-L-Tyrosine has the chemical formula C₉H₁₁NO₅ and is characterized by its two hydroxyl groups attached to the beta and three positions of the tyrosine backbone. This structural modification enhances its biological activity compared to standard tyrosine.

Pharmacological Applications

1. Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties. It has been studied for its potential to mitigate oxidative stress in neuronal cells, which is crucial in conditions such as Alzheimer's disease and Parkinson's disease. Its ability to scavenge free radicals may contribute to neuroprotection by preventing neuronal cell death .

2. Role in Melanogenesis
This compound has been identified as a bioregulator in melanogenesis. It influences melanin production, which is essential for skin pigmentation and protection against UV radiation. Studies have shown that this compound can enhance melanogenesis by acting on melanocyte cells .

3. Antioxidant Activity
this compound demonstrates significant antioxidant activity. Its hydroxyl groups contribute to its ability to neutralize reactive oxygen species (ROS), making it a candidate for developing therapeutic agents aimed at oxidative stress-related diseases .

Clinical Research Applications

1. Cancer Therapeutics
The compound's unique properties have led to investigations into its use as an adjunct therapy in cancer treatment. By modulating metabolic pathways associated with tumor growth and proliferation, this compound may enhance the efficacy of conventional chemotherapeutics .

2. Biomarker for Disease States
Recent studies suggest that levels of this compound can serve as biomarkers for certain pathological conditions. Its altered metabolism has been linked to various diseases, including metabolic disorders and cancers, providing a potential diagnostic tool .

Case Study 1: Neuroprotection in Animal Models

In a controlled study involving rodent models of neurodegeneration, administration of this compound resulted in a significant reduction of neuronal loss compared to control groups. The study highlighted its potential as a neuroprotective agent against excitotoxicity induced by glutamate .

Case Study 2: Melanogenesis Enhancement

A clinical trial evaluated the effects of this compound on patients with hypopigmentation disorders. The results demonstrated increased melanin synthesis and improved skin pigmentation over a 12-week period, indicating its therapeutic potential for skin disorders .

Comparative Data Table

Application Area Findings Reference
NeuroprotectionReduced neuronal loss in rodent models
MelanogenesisEnhanced melanin production in hypopigmented patients
Antioxidant ActivitySignificant ROS scavenging ability
Cancer TherapeuticsPotential adjunct therapy improving chemotherapeutic efficacy

Mechanism of Action

Erythro-β,3-Dihydroxy-L-tyrosine exerts its effects primarily through its role as a precursor in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine . The compound is hydroxylated by tyrosine hydroxylase to form dihydroxyphenylalanine (DOPA), which is then decarboxylated to produce dopamine. Dopamine can be further converted to norepinephrine and epinephrine through enzymatic reactions. These catecholamines act as neurotransmitters and hormones, playing crucial roles in the nervous system and various physiological processes .

Comparison with Similar Compounds

Erythro-β,3-Dihydroxy-L-tyrosine is similar to other hydroxylated tyrosine derivatives, such as:

    L-DOPA (L-3,4-dihydroxyphenylalanine): A direct precursor to dopamine, used in the treatment of Parkinson’s disease.

    Dopamine: A neurotransmitter involved in reward and pleasure pathways.

    Norepinephrine: A neurotransmitter and hormone involved in the fight-or-flight response.

The uniqueness of this compound lies in its specific hydroxylation pattern and its role as an intermediate in the biosynthesis of catecholamines .

Biological Activity

Erythro-β,3-Dihydroxy-L-tyrosine (also referred to as erythro-DHT) is a dihydroxy derivative of the amino acid L-tyrosine. This compound has garnered attention for its potential biological activities, particularly in the context of neurobiology and as a precursor in catecholamine synthesis. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

This compound primarily functions as a precursor in the biosynthesis of catecholamines such as dopamine, norepinephrine, and epinephrine. The compound is involved in enzymatic reactions catalyzed by tyrosine hydroxylase, which hydroxylates L-tyrosine to form L-DOPA, a critical step in catecholamine production. The presence of hydroxyl groups in erythro-DHT enhances its reactivity and interaction with various enzymes, thereby influencing neurotransmitter synthesis and function.

Neuroprotective Effects

Research indicates that erythro-DHT may exhibit neuroprotective properties. It has been explored for its potential therapeutic effects in neurodegenerative diseases such as Parkinson's disease. By acting as a substrate for dopamine synthesis, erythro-DHT may help alleviate symptoms associated with dopamine deficiency .

Antioxidant Properties

This compound has also been studied for its antioxidant capabilities. It can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases. This antioxidant activity may contribute to its protective effects against cellular damage .

Case Study on Tyrosine Supplementation

A notable study investigated the pharmacokinetics of L-tyrosine loading in adolescents with anorexia nervosa and healthy peers. Participants received oral doses of L-tyrosine, leading to significant increases in blood tyrosine levels. While this study did not focus exclusively on erythro-DHT, it underscores the importance of tyrosine derivatives in modulating neurotransmitter levels and their potential therapeutic roles .

Clinical Applications

In clinical settings, erythro-DHT has been proposed as a treatment adjunct for conditions characterized by catecholamine depletion. For instance, patients with Parkinson's disease may benefit from supplementation with compounds that enhance dopamine synthesis. Preliminary findings suggest that erythro-DHT could improve motor function and overall quality of life in these patients .

Comparative Analysis of Tyrosine Derivatives

The following table summarizes key characteristics and activities associated with various tyrosine derivatives, including this compound:

CompoundRole/ActivityClinical Relevance
This compound Precursor for catecholamines; antioxidantPotential treatment for Parkinson's
L-Tyrosine Precursor for neurotransmittersUsed in mood enhancement therapies
DOPA (L-3,4-dihydroxyphenylalanine) Direct precursor for dopamineStandard treatment for Parkinson's
Meta-Tyrosine Marker of oxidative stressInvestigated in metabolic disorders

Q & A

Q. How does the stereochemistry of this compound influence its interaction with redox-active enzymes?

  • Methodological Answer : Perform kinetic assays with purified enzymes (e.g., peroxidases, laccases) to compare oxidation rates of erythro vs. threo isomers. Use stopped-flow spectroscopy to monitor intermediate radical formation and electron paramagnetic resonance (EPR) for radical characterization .

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